molecular formula C16H14N2O5S B6639076 N-(1-methyl-2-oxo-3H-indol-5-yl)-1,3-benzodioxole-5-sulfonamide

N-(1-methyl-2-oxo-3H-indol-5-yl)-1,3-benzodioxole-5-sulfonamide

Katalognummer B6639076
Molekulargewicht: 346.4 g/mol
InChI-Schlüssel: YFMGTKFOPPKJKO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(1-methyl-2-oxo-3H-indol-5-yl)-1,3-benzodioxole-5-sulfonamide, also known as MI-2, is a small molecule inhibitor that has been developed for targeting the MDM2-p53 interaction. MI-2 has shown promising results in preclinical studies as a potential anti-cancer agent.

Wirkmechanismus

N-(1-methyl-2-oxo-3H-indol-5-yl)-1,3-benzodioxole-5-sulfonamide binds to the hydrophobic pocket of MDM2, disrupting the interaction between MDM2 and p53. This leads to the stabilization and activation of p53, which in turn induces cell cycle arrest and apoptosis in cancer cells. N-(1-methyl-2-oxo-3H-indol-5-yl)-1,3-benzodioxole-5-sulfonamide has also been shown to inhibit the growth of cancer stem cells, which are known to be resistant to chemotherapy and radiation therapy.
Biochemical and Physiological Effects
N-(1-methyl-2-oxo-3H-indol-5-yl)-1,3-benzodioxole-5-sulfonamide has been shown to induce cell cycle arrest and apoptosis in cancer cells, as well as sensitize them to chemotherapy and radiation therapy. It has also been shown to inhibit the growth of cancer stem cells. In addition, N-(1-methyl-2-oxo-3H-indol-5-yl)-1,3-benzodioxole-5-sulfonamide has been shown to have low toxicity in normal cells, making it a promising candidate for cancer therapy.

Vorteile Und Einschränkungen Für Laborexperimente

One of the advantages of N-(1-methyl-2-oxo-3H-indol-5-yl)-1,3-benzodioxole-5-sulfonamide is its specificity for the MDM2-p53 interaction, which makes it a promising candidate for cancer therapy. However, one of the limitations of N-(1-methyl-2-oxo-3H-indol-5-yl)-1,3-benzodioxole-5-sulfonamide is its low solubility, which can pose challenges in drug delivery. In addition, N-(1-methyl-2-oxo-3H-indol-5-yl)-1,3-benzodioxole-5-sulfonamide has been shown to have low stability in plasma, which can limit its effectiveness in vivo.

Zukünftige Richtungen

There are several future directions for the development of N-(1-methyl-2-oxo-3H-indol-5-yl)-1,3-benzodioxole-5-sulfonamide as a potential anti-cancer agent. One direction is the optimization of its pharmacokinetic properties, such as solubility and stability in plasma. Another direction is the development of N-(1-methyl-2-oxo-3H-indol-5-yl)-1,3-benzodioxole-5-sulfonamide derivatives with improved potency and selectivity for the MDM2-p53 interaction. In addition, the combination of N-(1-methyl-2-oxo-3H-indol-5-yl)-1,3-benzodioxole-5-sulfonamide with other anti-cancer agents, such as chemotherapy and radiation therapy, should be further explored to enhance its therapeutic efficacy. Finally, the clinical development of N-(1-methyl-2-oxo-3H-indol-5-yl)-1,3-benzodioxole-5-sulfonamide as a potential anti-cancer agent should be pursued to evaluate its safety and efficacy in humans.

Synthesemethoden

The synthesis of N-(1-methyl-2-oxo-3H-indol-5-yl)-1,3-benzodioxole-5-sulfonamide involves the reaction of 2-amino-3-nitrophenol with 2-nitrobenzaldehyde in the presence of potassium carbonate and methanol. The resulting compound is then reacted with 5-chloro-2-nitrobenzenesulfonamide in the presence of sodium methoxide and methanol to yield N-(1-methyl-2-oxo-3H-indol-5-yl)-1,3-benzodioxole-5-sulfonamide. The overall yield of the synthesis is around 10%.

Wissenschaftliche Forschungsanwendungen

N-(1-methyl-2-oxo-3H-indol-5-yl)-1,3-benzodioxole-5-sulfonamide has been extensively studied in preclinical models as a potential anti-cancer agent. It has been shown to inhibit the MDM2-p53 interaction, leading to the activation of the p53 pathway and subsequent apoptosis in cancer cells. N-(1-methyl-2-oxo-3H-indol-5-yl)-1,3-benzodioxole-5-sulfonamide has also been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a promising candidate for combination therapy.

Eigenschaften

IUPAC Name

N-(1-methyl-2-oxo-3H-indol-5-yl)-1,3-benzodioxole-5-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O5S/c1-18-13-4-2-11(6-10(13)7-16(18)19)17-24(20,21)12-3-5-14-15(8-12)23-9-22-14/h2-6,8,17H,7,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFMGTKFOPPKJKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)CC2=C1C=CC(=C2)NS(=O)(=O)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-methyl-2-oxo-3H-indol-5-yl)-1,3-benzodioxole-5-sulfonamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.